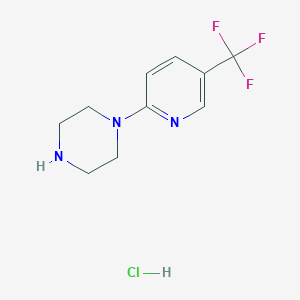

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride

Übersicht

Beschreibung

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride is an organic compound that belongs to a class of selective α2-adrenoceptor antagonists . It is a laboratory chemical and is not advised for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of this compound involves a reaction with hydrogen chloride in 1,4-dioxane at 20°C for 3 hours . The residue from the reaction is adjusted to pH 8-9 with a 15% Na2CO3 solution, extracted twice with ethyl acetate, and the organic layers are combined, washed with water and saturated NaCl aqueous solution, and dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular weight of this compound is 304.14 . The InChI code is 1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H .Chemical Reactions Analysis

The key step in the synthesis of this compound includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wissenschaftliche Forschungsanwendungen

Chemical Intermediates

This compound is used as an advanced chemical intermediate . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most generally, this term is applied to substances produced during the synthesis of the desired end product which can further react to form the desired product .

Medical Research

The compound has potential application value in the field of medicine . It is studied for the development of anti-tumor, anti-inflammatory, and antiviral drugs . In addition, it may also have anxiolytic and antidepressant potential .

Synthesis of Novel Compounds

“1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride” can be synthesized by a variety of methods . A common method is to react 1,2-cyclohexanedione and 3-amino-5-trifluoromethylpyridine to obtain an intermediate, and then proceed to the construction of the piperazine ring by further reaction .

Inhibition of Bacterial Growth

A related compound, “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)”, is a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which include “1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride”, are flexible bidentate N, N -ligands that are widely applied in supramolecular chemistry .

Catalysis

These compounds are also used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the catalyzed reaction and can continue to act repeatedly .

Ion Sensing

Lastly, these compounds have applications in ion sensing . Ion sensors are devices that convert the activity of a specific ion dissolved in a solution into an electrical potential, which can be measured by a voltmeter or pH meter .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

It can be inferred from related compounds that it may inhibit the activity of its target enzymes, thereby affecting the post-translational modifications essential to bacterial cell viability and virulence .

Biochemical Pathways

Inhibition of pptases can affect a variety of biochemical pathways, as these enzymes are involved in a wide range of cellular processes .

Pharmacokinetics

The compound’s in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles, have been highlighted for related compounds .

Result of Action

Related compounds have been found to attenuate the production of pptase-dependent metabolites and thwart bacterial growth .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Safety and Hazards

Eigenschaften

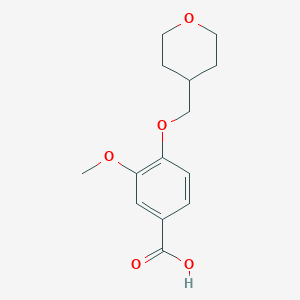

IUPAC Name |

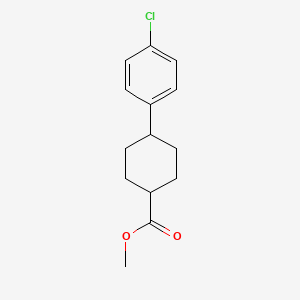

1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;/h1-2,7,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXKUXFZXBMZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)

![methyl 5-benzyl-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3096424.png)

![3-Piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B3096445.png)

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)